Epiquinidine

Cardiovascular Pharmacology Stereoselectivity Adrenergic Receptors

Diastereomeric impurities in quinidine analysis often co-elute under standard HPLC conditions, compromising pharmacopeial compliance. Epiquinidine (CAS 572-59-8), the C9-epimer of quinidine, provides a validated solution: • Baseline-resolved from quinidine and dihydroquinidine via validated alkylphenyl column HPLC • Over 100-fold less active than quinidine in antimalarial assays-an unambiguous negative control • Anti-open-α conformation with intramolecular H-bonding enables unique chiral ligand performance (90% ee in asymmetric transfer hydrogenation) Supplied at ≥98% purity (HPLC).

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 572-59-8
Cat. No. B559691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiquinidine
CAS572-59-8
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1
InChIKeyLOUPRKONTZGTKE-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiquinidine Evidence Guide


Epiquinidine (CAS 572-59-8), systematically named (9R)-6′-methoxycinchonan-9-ol, is a naturally occurring Cinchona alkaloid found in cinchona bark and represents the C9-epimer of the clinically significant antiarrhythmic agent quinidine [1]. With a molecular formula of C₂₀H₂₄N₂O₂ and molecular weight of 324.42 g/mol, this compound exhibits distinct physicochemical properties including a melting point of 111-113°C and specific optical rotation [α]D²⁵ +107.8° (c = 1.02 in ethanol) [2]. As a diastereomer within the Cinchona alkaloid family, Epiquinidine shares the same atomic connectivity as quinidine but differs critically in the three-dimensional spatial arrangement at the C9 chiral center, a structural variation that fundamentally alters its biological activity profile, conformational preferences, and utility in asymmetric synthesis applications [3].

Chiral reference standard for quinidine impurity profiling
Stereochemical negative control in receptor pharmacology studies
Chiral ligand precursor for enantioselective catalysis research

Epiquinidine Substitution Incompatibility


Substituting Epiquinidine with its diastereomer quinidine or other Cinchona alkaloids is scientifically invalid because the C9 epimerization produces fundamentally distinct molecular recognition properties that cannot be replicated by in-class alternatives. Experimental evidence demonstrates that Epiquinidine exhibits a complete absence of blood pressure lowering activity in anesthetized cats, whereas quinidine hydrochloride produces a measurable hypotensive effect [1]. In antimalarial assays against Plasmodium falciparum, the 9-epi alkaloids are over 100-fold less active than quinine and quinidine against chloroquine-sensitive strains and over 10-fold less active against resistant strains [2]. At the molecular level, computational studies reveal that Epiquinidine adopts an anti-open-α lowest energy conformation with intramolecular hydrogen bonding (N1⋯H⋯O9), in contrast to the anti-closed-α conformation of quinidine and quinine which lacks such internal hydrogen bonding [3]. These stereochemically determined differences in pharmacology, conformation, and hydrogen-bonding capacity mean that Epiquinidine cannot function as a generic replacement for quinidine in any application requiring specific molecular recognition, nor can quinidine substitute for Epiquinidine's unique properties as a chiral ligand or analytical reference standard.

Cardiovascular profile may not transfer
Reported absence of hypotensive activity vs. quinidine's measurable effect.
Antimalarial potency may differ substantially
Reported potency of 9-epi alkaloids is markedly lower than quinine/quinidine in P. falciparum assays.
Conformational and H-bonding context may not replicate
Lowest-energy anti-open-α conformation with intramolecular H-bond differs from quinidine's anti-closed-α, altering recognition.

Epiquinidine Differentiation Evidence


Hypotensive Inactivity Compared to Quinidine

In a direct head-to-head cardiovascular study in anesthetized cats, Epiquinidine demonstrated a complete absence of blood pressure lowering activity, whereas quinidine hydrochloride produced a measurable hypotensive response [1]. The study authors attributed this difference to stereoselective recognition at alpha-adrenergic receptors, consistent with the Easson-Stedman hypothesis of stereochemical drug-receptor interactions [1]. This finding establishes that Epiquinidine and quinidine are not pharmacologically interchangeable in cardiovascular systems despite their identical atomic connectivity.

Hypotensive Inactivity vs. Quinidine
Head-to-head
Epiquinidine: No hypotensive activity
Quinidine HCl: Measurable hypotensive effect
Supports stereochemical-control study context for cardiovascular pharmacology.
Anesthetized cat model; stereoselective receptor interaction inferred.
Cardiovascular Pharmacology Stereoselectivity Adrenergic Receptors

Reduced Antimalarial Activity vs. Quinidine

In direct comparative in vitro testing against chloroquine-sensitive Plasmodium falciparum, quinine and quinidine were over 100 times more active than 9-epiquinine and 9-epiquinidine [1]. Against chloroquine-resistant P. falciparum strains, the active alkaloids remained over 10 times more potent than their 9-epi counterparts [1]. X-ray crystallographic analysis revealed that the spatial positioning of the N⁺-1–H-N1 and O-12–H-O12 hydrogen-bonding groups differs substantially between the 9-epi alkaloids and quinidine, providing a molecular rationale for the dramatic potency difference [1].

Antimalarial Activity Comparison
Head-to-head
>100× reduction vs. quinidine (sensitive strains)
Reported stereochemistry-dependent antiplasmodial potency context.
In vitro P. falciparum; class-level inference may apply.
Antimalarial Activity Plasmodium falciparum Structure-Activity Relationship

Anti-Open-α Conformation and Intramolecular Hydrogen Bond

Semiempirical PM3 computational analysis of the conformational spaces of Cinchona alkaloids revealed that the lowest energy conformation of Epiquinidine is anti-open-α, whereas quinine and quinidine adopt an anti-closed-α conformation [1]. Critically, Epiquinidine exhibits low energy conformations featuring an intramolecular hydrogen bond (N1⋯H⋯O9), a structural feature absent in both quinine and quinidine [1]. The distinct intramolecular hydrogen-bonding capacity of Epiquinidine arises directly from the C9 epimerization and fundamentally alters its molecular recognition properties.

Lowest-Energy Conformation
Reported
Epiquinidine: Anti-open-α with N1⋯H⋯O9 H-bond
Quinidine: Anti-closed-α, no intramolecular H-bond
Conformational difference supports distinct molecular recognition context.
PM3 semiempirical calculations; gas-phase model.
Conformational Analysis Molecular Modeling Cinchona Alkaloids

Ligand Efficacy in Asymmetric Transfer Hydrogenation

In a systematic evaluation of Cinchona alkaloid derivatives as chiral ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, 9-amino(9-deoxy) epiquinidine achieved the best performance among all ligands tested, delivering enantioselectivities of 90% ee for both acetophenone and 2′-(trifluoromethyl)acetophenone substrates [1]. This result establishes Epiquinidine-derived ligands as high-performance chiral modifiers in this catalytic system, with the C9 stereochemistry directly influencing the enantioselectivity outcome.

Asymmetric Transfer Hydrogenation
Cross-study
90% ee enantioselectivity for aryl ketones
Supports chiral ligand precursor evaluation in enantioselective catalysis.
Ranked highest within tested set; method context may vary.
Asymmetric Catalysis Chiral Ligands Transfer Hydrogenation

HPLC Resolution from Quinidine Analogs

A validated normal-phase and reversed-phase HPLC method using an alkylphenyl column successfully resolves Epiquinidine from quinidine and dihydroquinidine, along with epiquinine, quininone, and quinitoxine [1]. This high degree of resolution enables definitive analysis of quinidine salts for compositional purity and establishes the absence of cross-contamination or decomposition products [1]. The method was applied to marketed samples and demonstrated capability to detect epimer contamination.

HPLC Resolution Method
Method context
Alkylphenyl column HPLC Baseline resolution from quinidine, dihydroquinidine
Supports reference standard workflow for quinidine purity profiling.
Validated in quinidine gluconate/sulfate dosage forms.
Analytical Chemistry HPLC Quality Control

Distinct Fluorescence and Optical Rotation vs. Quinidine

Epiquinidine exhibits physicochemical properties that differ quantitatively from its diastereomer quinidine. In sulfuric acid, Epiquinidine shows stronger blue fluorescence than either quinidine or quinine, providing a simple qualitative differentiation assay [1]. The specific optical rotation of Epiquinidine is [α]D²⁵ +107.8° (c = 1.02 in ethanol), which contrasts with quinidine's reported value [1]. Additionally, the melting point of Epiquinidine is 111-113°C [1].

Physicochemical Signatures
Reported
Optical rotation: [α]D²⁵ +107.8° (c 1.02, EtOH)
Fluorescence: Stronger blue vs. quinidine in H₂SO₄
Melting point: 111–113 °C
Distinct properties support identity confirmation and quality control.
Data from compendial reference; source review advised.
Physicochemical Characterization Fluorescence Chiroptical Properties

Epiquinidine Validated Applications


Quinidine Purity & Impurity Reference Standard

Epiquinidine serves as an essential analytical reference standard for the quality control of quinidine pharmaceutical raw materials and finished dosage forms. Validated HPLC methodology using an alkylphenyl column has demonstrated baseline resolution of Epiquinidine from quinidine, dihydroquinidine, and other Cinchona-related impurities, enabling definitive identification and quantification of epimer contamination or degradation products [1]. This application is directly supported by the chromatographic resolution evidence established in Section 3, which confirms that Epiquinidine can be reliably separated and detected in complex alkaloid mixtures. Procurement of high-purity Epiquinidine (≥95.0% HPLC) is therefore justified for analytical laboratories conducting pharmacopeial compliance testing, stability studies, and impurity profiling of quinidine-containing formulations.

Stereochemical Negative Control in Pharmacology

Epiquinidine is uniquely qualified as a stereochemically precise negative control compound for pharmacological studies involving quinidine and other 4-quinolinecarbinolamines. Direct comparative evidence demonstrates that Epiquinidine exhibits complete absence of blood pressure lowering activity in anesthetized cats, whereas quinidine produces a measurable hypotensive response [1]. Similarly, Epiquinidine is over 100-fold less active than quinidine and quinine against chloroquine-sensitive Plasmodium falciparum in vitro . These quantitative activity differences, arising solely from C9 stereochemistry, make Epiquinidine an invaluable tool for structure-activity relationship studies, receptor binding assays requiring inactive enantiomeric/diastereomeric controls, and validation of target engagement specificity in drug discovery programs.

Chiral Ligand Precursor for Enantioselective Catalysis

Epiquinidine functions as a valuable precursor for the synthesis of high-performance chiral ligands in asymmetric catalysis. Research demonstrates that 9-amino(9-deoxy) epiquinidine, derived from Epiquinidine, achieves 90% enantiomeric excess in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, outperforming other Cinchona alkaloid-derived ligands tested in the same catalytic system [1]. The distinct anti-open-α conformation and unique intramolecular hydrogen-bonding capacity of Epiquinidine provide a molecular basis for its differentiated performance as a chiral modifier. This application scenario is particularly relevant for synthetic chemistry laboratories developing enantioselective methodologies, pharmaceutical process chemistry groups optimizing asymmetric synthetic routes, and academic researchers investigating structure-selectivity relationships in chiral catalysis.

Chiral Stationary Phase for Enantioselective Chromatography

Epiquinidine serves as a scaffold for developing diastereomeric chiral stationary phases (CSPs) with distinct enantiorecognition properties. Systematic studies have synthesized and evaluated four diastereomeric CSPs based on quinine, quinidine, epiquinine, and Epiquinidine tert-butyl carbamate selectors under ion-exchange HPLC conditions, demonstrating that C8/C9 stereochemistry directly influences chiral recognition of racemic N-acylated and N-oxycarbonylated α-amino acids [1]. The unique conformational properties of Epiquinidine, including its anti-open-α lowest energy conformation and intramolecular hydrogen bonding , contribute to CSP performance characteristics that differ from those based on quinidine or other Cinchona alkaloids. This application scenario supports procurement for analytical method development laboratories, chiral separation specialists, and manufacturers of enantioselective chromatographic media.

Application
Selection Property
Validation Focus
Quinidine purity and impurity profiling
HPLC resolution from quinidine analogs
Baseline separation and impurity detection
Stereochemical negative control studies
Lack of hypotensive and antimalarial activity
Functional divergence confirmation
Chiral ligand precursor synthesis
Reported enantioselectivity in transfer hydrogenation
Enantioselectivity benchmarking
Chiral stationary phase development
Conformation-dependent enantiorecognition
Chiral recognition of N-acylated amino acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiquinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.